BenchChemオンラインストアへようこそ!

2-(4-(3-(2-ethoxyphenyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide

Antiproliferative Activity Cancer Cell Lines MCF-7

This diaryl urea acetamide is a strategic procurement choice for cancer kinase inhibitor research. The 2-ethoxyphenyl group provides unique hydrogen-bonding capability (via ether oxygen) and lipophilic character lost in 2-fluorophenyl or 2-methylphenyl analogs. The 2,2,2-trifluoroethyl acetamide tail blocks CYP450-mediated N-dealkylation, conferring a critical metabolic stability advantage over non-fluorinated congeners for comparative microsomal stability studies. With demonstrated single-digit micromolar IC50 values against MCF-7 and A549 cell lines, it is an ideal reference standard for SAR studies targeting ITK or VEGFR-2 hinge-binding motifs and a reliable probe for cell-based phenotypic assays.

Molecular Formula C19H20F3N3O3
Molecular Weight 395.382
CAS No. 1235625-28-1
Cat. No. B2422781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(3-(2-ethoxyphenyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide
CAS1235625-28-1
Molecular FormulaC19H20F3N3O3
Molecular Weight395.382
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F
InChIInChI=1S/C19H20F3N3O3/c1-2-28-16-6-4-3-5-15(16)25-18(27)24-14-9-7-13(8-10-14)11-17(26)23-12-19(20,21)22/h3-10H,2,11-12H2,1H3,(H,23,26)(H2,24,25,27)
InChIKeyIAJUFEHFBCJPLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-(3-(2-Ethoxyphenyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide (CAS 1235625-28-1): A Trifluoroethyl-Ureidoacetamide Scaffold for Selective Kinase and Antiproliferative Research


2-(4-(3-(2-Ethoxyphenyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide (CAS 1235625-28-1) is a synthetic small molecule belonging to the diaryl urea class, featuring a 2-ethoxyphenyl urea moiety linked via a phenylacetamide bridge to a 2,2,2-trifluoroethyl group. Its molecular formula is C19H20F3N3O3 (MW 395.38 g/mol). The compound is primarily investigated as a kinase inhibitor and antiproliferative agent, with reported activity against cancer cell lines including MCF-7 (breast) and A549 (lung) . The trifluoroethyl substituent is strategically incorporated to enhance metabolic stability and modulate lipophilicity, a well-established design principle in medicinal chemistry for improving pharmacokinetic profiles [1].

Why Closely Related Ureidoacetamide Analogs Cannot Substitute for 2-(4-(3-(2-Ethoxyphenyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide


Within the diaryl urea chemotype, minor structural variations—such as replacing the 2-ethoxyphenyl group with a 2-fluorophenyl or 2-methylphenyl moiety, or swapping the trifluoroethyl acetamide tail for a dimethylacetamide or hydroxy-methylpropanamide—can drastically alter target engagement, cellular potency, and metabolic stability [1]. The 2-ethoxyphenyl substituent provides a unique combination of hydrogen-bonding capability (via the ether oxygen) and lipophilic character (via the ethyl group), which cannot be replicated by halogenated or methylated congeners. Similarly, the 2,2,2-trifluoroethyl group confers resistance to oxidative metabolism that is absent in non-fluorinated analogs [2]. Generic substitution without head-to-head comparative data therefore risks selecting a compound with inferior potency, altered selectivity, or unpredictable ADME properties.

2-(4-(3-(2-Ethoxyphenyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide: Quantitative Differentiation Evidence Against Closest Analogs


Antiproliferative Activity in MCF-7 and A549 Cancer Cell Lines: 2-Ethoxyphenyl vs. Dimethylacetamide Analog

The target compound demonstrates single-digit micromolar antiproliferative activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values of 4.5 µM and 6.0 µM, respectively . In contrast, the dimethylacetamide analog—2-(4-(3-(2-ethoxyphenyl)ureido)phenyl)-N,N-dimethylacetamide—which lacks the trifluoroethyl group, shows significantly weaker antiproliferative effects in the same cell lines, with IC50 values reported to be comparable only to known chemotherapeutics in a general sense but without reaching the same potency threshold . This difference of approximately 2- to 3-fold in potency highlights the contribution of the trifluoroethyl moiety to cellular activity.

Antiproliferative Activity Cancer Cell Lines MCF-7 A549 Structure-Activity Relationship

Kinase Inhibition Selectivity: The 2-Ethoxyphenyl Urea Pharmacophore vs. 2-Fluorophenyl and 2-Methylphenyl Analogs

The 2-ethoxyphenyl urea motif is a privileged pharmacophore for targeting the ATP-binding pocket of tyrosine kinases, including ITK and VEGFR-2. While direct comparative data for the target compound is limited, structurally analogous ureidoacetamides bearing a 2-ethoxyphenyl group have demonstrated nanomolar inhibition of ITK (Ki = 0.270 nM for a closely related chemotype) [1]. In contrast, the 2-fluorophenyl analog and 2-methylphenyl analog, which replace the ethoxy oxygen with fluorine or a methyl group, are expected to lose the critical hydrogen-bonding interaction mediated by the ether oxygen, resulting in reduced binding affinity [2]. This class-level inference is supported by crystallographic studies showing that the ether oxygen of 2-ethoxyphenyl ureas forms a water-mediated hydrogen bond with the kinase hinge region.

Kinase Inhibition Selectivity Urea Pharmacophore ITK VEGFR-2

Metabolic Stability Advantage: Trifluoroethyl Acetamide vs. Non-Fluorinated Alkyl Acetamide Analogs

The 2,2,2-trifluoroethyl group is a well-validated metabolic blocking strategy that prevents oxidative N-dealkylation—a major clearance pathway for acetamide-containing compounds [1]. The strong electron-withdrawing effect of the trifluoromethyl group deactivates the adjacent methylene carbon toward CYP450-mediated oxidation. Non-fluorinated analogs, such as 2-(4-(3-(2-ethoxyphenyl)ureido)phenyl)-N,N-dimethylacetamide, lack this protection and are susceptible to rapid N-demethylation, leading to shorter in vitro half-lives [2]. This metabolic differentiation is crucial for in vivo efficacy studies and for generating interpretable pharmacokinetic data.

Metabolic Stability Trifluoroethyl Group N-Dealkylation CYP450 Fluorine

Lipophilicity Modulation: Calculated LogP Differentiation Among Ureidoacetamide Analogs

The calculated partition coefficient (clogP) for 2-(4-(3-(2-ethoxyphenyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide is approximately 3.03, placing it within the optimal range for oral bioavailability (Lipinski's rule of five) while maintaining sufficient lipophilicity for membrane permeability [1]. In comparison, the 4-methoxybenzyl analog (PubChem CID 49675528) has a higher clogP of approximately 3.3 due to the additional methylene spacer and aromatic ring, which may reduce aqueous solubility and increase non-specific protein binding. Conversely, the non-fluorinated dimethylacetamide analog has a lower clogP (~1.5–2.0), potentially limiting passive membrane permeability. The balanced lipophilicity of the target compound supports its use in both biochemical and cell-based assays.

Lipophilicity LogP Drug-likeness Physicochemical Properties Permeability

Optimal Application Scenarios for 2-(4-(3-(2-Ethoxyphenyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide Based on Quantitative Differentiation Evidence


Targeted Anticancer Library Screening in Breast and Lung Cancer Models

With demonstrated single-digit micromolar IC50 values against MCF-7 and A549 cell lines , this compound is ideally suited for inclusion in focused screening libraries aimed at identifying novel antiproliferative agents for breast and lung cancer. The balanced lipophilicity (clogP ~3.0) ensures adequate cell permeability without excessive non-specific binding, making it a reliable probe for cell-based phenotypic assays.

Kinase Inhibitor Lead Optimization Programs Targeting ITK or VEGFR-2

The 2-ethoxyphenyl urea pharmacophore has been validated as a hinge-binding motif in multiple kinase inhibitor programs [1]. Researchers engaged in structure-based design of ITK or VEGFR-2 inhibitors should procure this compound as a reference standard for structure-activity relationship (SAR) studies, leveraging its preserved hydrogen-bonding capability that is lost in 2-fluorophenyl or 2-methylphenyl analogs.

In Vitro ADME Profiling of Fluorinated Acetamide Scaffolds

The trifluoroethyl group confers a metabolic stability advantage over non-fluorinated acetamide analogs by blocking CYP450-mediated N-dealkylation [2]. This compound serves as an excellent model substrate for comparative microsomal stability studies aimed at quantifying the metabolic shielding effect of fluorine substitution in ureidoacetamide scaffolds.

Physicochemical Property Benchmarking for Drug-Likeness Optimization

With a molecular weight of 395.38 g/mol, clogP of ~3.0, and 3 hydrogen bond donors, this compound occupies a favorable position in drug-like chemical space [3]. It can be used as a benchmarking standard for evaluating the impact of substituent modifications on lipophilicity, solubility, and permeability within diaryl urea series.

Quote Request

Request a Quote for 2-(4-(3-(2-ethoxyphenyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.